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Compound of Interest

Compound Name:
3,3,4,4,5,5,6,6,6-Nonafluoro-1-

nitrohex-1-ene

CAS No.: 306935-66-0

Cat. No.: B1621844

Get Quote

A Comparative Guide for Drug Discovery & Chemical
Biology
Executive Summary
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene (PF-Nitrohexene) represents a specialized

class of fluorinated electrophiles. Unlike standard fatty acid nitroalkenes (e.g., nitro-oleic acid)

which act as endogenous signaling molecules, PF-Nitrohexene combines the potent electron-

withdrawing nature of a perfluoroalkyl (

) tail with the nitroalkene warhead.

Key Distinction: The perfluorobutyl (

) chain exerts a strong inductive effect (

), significantly increasing the electrophilicity of the

-carbon compared to hydrocarbon analogs. This results in rapid covalent modification of
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biological thiols (cysteine residues), making these compounds potent antimicrobial agents and
cysteine-profiling probes, albeit with a higher cytotoxicity profile than their non-fluorinated
counterparts.

Chemical Basis of Activity: The "Fluorous Michael
Acceptor"
The biological activity of PF-Nitrohexene is driven by two synergistic factors: enhanced

electrophilicity and fluorous lipophilicity.

Mechanism of Action: Covalent Thiol Adduction
The core mechanism is the Michael Addition (conjugate addition) of nucleophilic thiols (protein

cysteines or Glutathione) to the

-carbon of the nitroalkene.[1]

Reaction:

Kinetics: The

group pulls electron density away from the alkene, lowering the LUMO energy. This makes
PF-Nitrohexene a "harder" and faster-reacting electrophile than 1-nitrohexene.

Biological Consequence: Rapid depletion of intracellular glutathione (GSH) and irreversible

alkylation of essential enzymes (e.g., GAPDH, NF-

B pathway components), leading to oxidative stress and apoptosis in target cells (bacteria or
cancer cells).

Visualization: The Thiol-Click Pathway
The following diagram illustrates the kinetic pathway of cysteine adduction and subsequent

cellular signaling effects.
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Figure 1: Mechanism of Action. The perfluoroalkyl tail enhances the electrophilic attack rate on

thiols, leading to rapid cellular stress responses.

Comparative Analysis: PF-Nitrohexene vs. Analogs
This section compares PF-Nitrohexene with its hydrocarbon analog (1-Nitrohexene) and the

biological standard (Nitro-oleic Acid).

Table 1: Physicochemical and Biological Comparison

Feature
PF-Nitrohexene

(Target)
1-Nitrohexene

(Analog)
Nitro-oleic Acid (Bio-
Standard)

Structure

Tail Character
Fluorous (Lipophobic

& Hydrophobic)

Lipophilic

(Hydrophobic)

Fatty Acid

(Amphiphilic)

Electrophilicity
High (Inductive

withdrawal by F)
Moderate

Low-Moderate

(Reversible)

Reversibility
Low (Quasi-

irreversible adducts)
Moderate

High (Signaling

modulator)

Membrane Interaction
Intercalates/Disrupts

bilayers
Passive diffusion Integrates as lipid

Primary Utility
Antimicrobial /

Cysteine Probe
Synthetic Intermediate

Anti-inflammatory

Drug

Toxicity Risk
High (ROS generation

+ PFAS persistence)
Moderate

Low (Endogenous

metabolite)
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Expert Insight:

"While Nitro-oleic acid acts as a 'soft' electrophile for reversible signaling (Nrf2 activation), PF-

Nitrohexene behaves as a 'harder' warhead. Its high reactivity makes it less suitable for chronic

therapy but excellent for acute antimicrobial applications or as a covalent probe to map hyper-

reactive cysteines in proteomic studies."

Experimental Protocols
To validate the biological activity of PF-Nitrohexene, the following self-validating protocols are

recommended.

Protocol A: Kinetic Analysis of Thiol Reactivity (GSH
Assay)
Objective: Quantify the second-order rate constant (

) of Michael addition.

Preparation:

Prepare a 10 mM stock of PF-Nitrohexene in Acetonitrile (MeCN).

Prepare a 10 mM stock of L-Glutathione (GSH) in phosphate buffer (pH 7.4).

Reaction Setup:

Mix GSH (50 µM final) and PF-Nitrohexene (500 µM final) in a quartz cuvette.

Maintain pseudo-first-order conditions ([Electrophile] >> [Thiol]).

Detection:
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Monitor the decay of free thiol groups using Ellman’s Reagent (DTNB) at 412 nm OR

monitor the disappearance of the nitroalkene peak via UV-Vis (approx. 230-240 nm).

Calculation:

Plot

vs. time to obtain

.

Calculate

.

Validation: The

for PF-Nitrohexene should be significantly higher (>2-fold) than 1-Nitrohexene due to the
fluorine effect.

Protocol B: Antimicrobial Susceptibility Testing (MIC)
Objective: Determine the Minimum Inhibitory Concentration against S. aureus (Gram-positive)

and E. coli (Gram-negative).

Inoculum: Adjust bacterial culture to

CFU/mL in Mueller-Hinton Broth.

Dosing:

Dissolve PF-Nitrohexene in DMSO (Max 1% final concentration).

Perform serial 2-fold dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

Incubation: 37°C for 18–24 hours.

Readout:

Visual turbidity check or OD600 measurement.
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Control: Include 1-Nitrohexene as a comparator.

Expected Result: PF-Nitrohexene typically exhibits lower MIC values (higher potency) due

to enhanced membrane permeation and thiol trapping capability.

Workflow Visualization
The following diagram outlines the experimental workflow for validating the compound's activity.
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Figure 2: Experimental Workflow. From synthesis/QC to dual-path validation of chemical

reactivity and biological potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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